molecular formula C21H17N3O B2602415 N-(2,5-dimethylphenyl)phenazine-1-carboxamide CAS No. 946322-17-4

N-(2,5-dimethylphenyl)phenazine-1-carboxamide

Cat. No.: B2602415
CAS No.: 946322-17-4
M. Wt: 327.387
InChI Key: DIFPDPBCJNFVAA-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)phenazine-1-carboxamide is a derivative of phenazine, a class of nitrogen-containing heterocyclic compounds. Phenazines are known for their diverse biological activities, including antimicrobial, antitumor, and antioxidant properties

Mechanism of Action

Target of Action

N-(2,5-dimethylphenyl)phenazine-1-carboxamide, also known as PCN, is a phenazine derivative that has been found to have strong antagonistic effects on fungal phytopathogens . The primary targets of this compound are certain key proteins in the fungal pathogen Rhizoctonia solani. These include NADPH nitrite reductase, ATP-binding cassette transporter, alpha/beta hydrolase family domain-containing protein, and NADPH–cytochrome P450 reductase .

Mode of Action

This compound interacts with its targets by binding to these proteins, thereby inhibiting their normal function . This interaction leads to a series of changes in the pathogen, including cell wall damage, cell membrane impairment, intracellular nutrient imbalance, disturbed antioxidant system, and altered intracellular pH .

Biochemical Pathways

The action of this compound affects several biochemical pathways. The most prominently enriched metabolic pathways include ATP-binding cassette (ABC) transporters, nitrogen metabolism, and aminobenzoate degradation . The compound’s action leads to downregulation of functions related to cellular structures, cell membrane functions, cellular nutrition, vacuole-mitochondrion membrane contact site, ATPase activity, pH, and anti-oxidation .

Pharmacokinetics

It is known that the compound is produced by certain bacterial strains, suggesting that it may be metabolized and excreted by these organisms .

Result of Action

The action of this compound results in a decrease in the mycelial biomass and protein content of R. solani . Additionally, the compound’s action leads to a reduction in superoxide dismutase (SOD) activity, while peroxidase (POD) and cytochrome P450 activities are increased .

Preparation Methods

The synthesis of N-(2,5-dimethylphenyl)phenazine-1-carboxamide typically involves the condensation of 2,5-dimethylaniline with phenazine-1-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . Industrial production methods may involve optimizing these conditions to enhance yield and purity.

Chemical Reactions Analysis

N-(2,5-dimethylphenyl)phenazine-1-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(2,5-dimethylphenyl)phenazine-1-carboxamide has several scientific research applications:

Comparison with Similar Compounds

N-(2,5-dimethylphenyl)phenazine-1-carboxamide can be compared to other phenazine derivatives such as:

Biological Activity

N-(2,5-dimethylphenyl)phenazine-1-carboxamide (PCN) is a phenazine derivative that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article explores the compound's mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

PCN is a phenazine derivative characterized by a dimethylphenyl group attached to the phenazine core. Its chemical structure allows it to interact with various biological targets, leading to significant biological activity.

Antimicrobial Activity:
PCN exhibits strong antagonistic effects against fungal phytopathogens such as Rhizoctonia solani and Fusarium oxysporum. The mechanism involves binding to target proteins, disrupting their normal function, and inhibiting mycelial growth and protein synthesis in these organisms .

Anticancer Activity:
Research indicates that PCN has potential anticancer properties. In vitro studies have shown that it inhibits the growth of various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and SW480 (colon cancer) cells. The compound's cytotoxic effects are attributed to its ability to induce apoptosis and cell cycle arrest .

Table 1: Summary of Biological Activities of PCN

Activity Target Effect Reference
AntimicrobialFungal pathogensInhibition of mycelial growth
AnticancerA549, HeLa, SW480Induces apoptosis; IC50 values ~32-40 μM
CytotoxicityAcute myeloid leukemiaEC50 values significantly lower than normal cells

Case Study: Anticancer Potential

A study investigating the effects of PCN on lung cancer cells demonstrated that treatment led to a significant reduction in cell viability and induced apoptosis through the mitochondrial intrinsic pathway. The compound activated caspase-3 while downregulating Bcl-2 protein levels, indicating its potential as a therapeutic agent against WNT-dependent cancers .

Case Study: Antifungal Efficacy

In agricultural research, PCN was tested against various plant pathogenic fungi. It showed notable efficacy in reducing the mycelial biomass of Rhizoctonia solani, suggesting its application as a biocontrol agent in crop protection strategies .

Properties

IUPAC Name

N-(2,5-dimethylphenyl)phenazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O/c1-13-10-11-14(2)19(12-13)24-21(25)15-6-5-9-18-20(15)23-17-8-4-3-7-16(17)22-18/h3-12H,1-2H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIFPDPBCJNFVAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CC=CC3=NC4=CC=CC=C4N=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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